Aloin-A

Catalog No.
S634886
CAS No.
8015-61-0
M.F
C21H22O9
M. Wt
418.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aloin-A

CAS Number

8015-61-0

Product Name

Aloin-A

IUPAC Name

1,8-dihydroxy-3-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-10H-anthracen-9-one

Molecular Formula

C21H22O9

Molecular Weight

418.4 g/mol

InChI

InChI=1S/C21H22O9/c22-6-8-4-10-14(21-20(29)19(28)17(26)13(7-23)30-21)9-2-1-3-11(24)15(9)18(27)16(10)12(25)5-8/h1-5,13-14,17,19-26,28-29H,6-7H2

InChI Key

AFHJQYHRLPMKHU-UHFFFAOYSA-N

SMILES

Array

Synonyms

alloin, aloin, aloin A, aloin B

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C(C(C(C(O4)CO)O)O)O)C=C(C=C3O)CO

Isomeric SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C([C@@H]2[C@H]4[C@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)C=C(C=C3O)CO

The exact mass of the compound Aloin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Anthraquinones - Supplementary Records. It belongs to the ontological category of diastereoisomeric mixture in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Aloin-A (CAS 8015-61-0), also known as barbaloin, is a naturally occurring anthrone C-glycoside and the (10S)-diastereomer of the aloin mixture found in the latex of Aloe species [1]. As a primary bioactive constituent and regulatory benchmark, Aloin-A is heavily utilized in the pharmaceutical, cosmetic, and dietary supplement industries [2]. While historically recognized for its cathartic properties, modern procurement of high-purity Aloin-A is driven by its critical role as an analytical reference standard for quality control, a stereochemically pure precursor for structure-activity relationship studies, and a baseline marker for anthraquinone degradation [1]. Its distinct physicochemical profile, including high aqueous solubility relative to its aglycone counterparts, makes it an indispensable compound for rigorous analytical and formulation workflows [2].

Procuring generic 'aloin' (an undefined, equimolar mixture of Aloin-A and Aloin-B) or crude aloe extracts introduces unacceptable batch-to-batch variability in analytical and pharmacological applications [1]. Because Aloin-A and Aloin-B possess different stereochemistry at the C-10 position, their physical behaviors and degradation kinetics in aqueous environments can diverge, complicating formulation stability [2]. Furthermore, substituting Aloin-A with its aglycone, aloe-emodin, drastically alters the solubility profile and introduces severe photocytotoxic risks [3]. For regulatory compliance—such as verifying that commercial aloe products contain less than 10 ppm of aloin—only stereochemically pure Aloin-A provides the precise chromatographic calibration curve required to prevent false-positive or false-negative quality control results [4].

Chromatographic Calibration Precision for Regulatory QA/QC

Pure Aloin-A enables highly precise single-analyte calibration for the quantification of anthraquinones in commercial products, achieving a Limit of Detection (LOD) of 0.092 μg/mL and a Limit of Quantification (LOQ) of 0.23 μg/mL[1]. In contrast, crude aloin mixtures or uncharacterized extracts cannot serve as primary reference standards due to undefined epimeric ratios. Using pure Aloin-A yields a calibration linearity (r2) of ≥99.9%, which is essential for enforcing the strict <10 ppm aloin regulatory limit in decolorized aloe vera juices[1].

Evidence DimensionHPLC-DAD Calibration Precision (LOD/LOQ)
Target Compound DataLOD: 0.092 μg/mL, LOQ: 0.23 μg/mL, r2 ≥ 99.9%
Comparator Or BaselineCrude aloin mixtures (undefined epimeric ratios lacking absolute molar calibration)
Quantified DifferencePure Aloin-A provides absolute single-analyte quantification capability, whereas mixtures fail primary standard criteria.
ConditionsHPLC-DAD at 357 nm in liquid and solid matrix extractions

Procuring pure Aloin-A is mandatory for analytical laboratories certifying that commercial aloe products meet stringent safety and regulatory thresholds.

Aqueous Solubility and Hydrophilicity Advantage

The presence of the β-D-glucopyranosyl unit in Aloin-A significantly enhances its hydrophilicity compared to its aglycone metabolite, aloe-emodin[1]. Experimental and in silico evaluations demonstrate that Aloin-A possesses a log S (solubility) ranging from -3.57 to -1.79, whereas aloe-emodin exhibits a much lower log S of -5.00 to -2.53 [1]. This orders-of-magnitude difference in aqueous solubility dictates partitioning behavior in octanol/water systems and directly impacts the selection of extraction solvents and formulation matrices[1].

Evidence DimensionAqueous Solubility (log S)
Target Compound Datalog S = -3.57 to -1.79
Comparator Or BaselineAloe-emodin (log S = -5.00 to -2.53)
Quantified DifferenceAloin-A is significantly more water-soluble (up to ~2-3 log units) than its aglycone counterpart.
ConditionsIn silico modeling and shake-flask methods in aqueous buffer

High aqueous solubility ensures that Aloin-A can be effectively integrated into hydrophilic formulations and efficiently extracted using polar solvents.

Photocytotoxicity Profile in Dermatological Applications

In cosmetic and topical formulations, the photochemical stability of ingredients is paramount. Studies on human skin fibroblasts reveal that while topically applied aloe-emodin is highly photocytotoxic and increases skin sensitivity to UV light, intact Aloin-A is not directly photocytotoxic upon photoexcitation [1]. The structural integrity of the glycoside prevents the immediate generation of reactive oxygen species associated with the aglycone under UV exposure [1].

Evidence DimensionUV-Induced Photocytotoxicity
Target Compound DataNot directly photocytotoxic to human skin fibroblasts
Comparator Or BaselineAloe-emodin (highly photocytotoxic, increases UV sensitivity)
Quantified DifferenceAloin-A eliminates the direct UV-sensitizing toxicity inherent to its aglycone substitute.
ConditionsUV photoexcitation of human skin fibroblasts in vitro

Cosmetic formulators must procure intact Aloin-A to accurately model safety profiles and avoid the severe phototoxicity associated with aloe-emodin.

pH-Dependent Aqueous Stability and Storage Kinetics

Aloin-A exhibits highly pH-dependent stability, which is critical for processability and storage. In neutral to alkaline aqueous solutions (pH 7.4), Aloin-A degrades rapidly, with concentrations decreasing by over 50% within 12 hours at 37 °C [1]. Conversely, it remains highly stable in acidic environments (e.g., pH 3.5) and in the solid state [1]. This degradation kinetic establishes a strict baseline for formulation, proving that unbuffered or alkaline aqueous substitution leads to rapid epimerization and hydrolysis into aloe-emodin [1].

Evidence DimensionAqueous Degradation Half-Life
Target Compound Data>50% degradation within 12 hours at pH 7.4
Comparator Or BaselineAcidic conditions (pH 3.5) or solid-state storage (stable)
Quantified DifferenceAlkaline/neutral exposure accelerates degradation by orders of magnitude compared to acidic/solid-state baselines.
ConditionsAqueous PBS at 37 °C, pH 7.4 vs pH 3.5

Guides procurement and handling protocols, mandating that Aloin-A be stored as a lyophilized solid or in acidic buffers to prevent costly batch spoilage.

Primary Analytical Reference Standard for Dietary Supplements

Due to its precise LOD/LOQ and single-analyte calibration capabilities, pure Aloin-A is the procured standard for HPLC-DAD quantification. It ensures that aloe vera juices and supplements comply with the strict <10 ppm aloin limit set by regulatory bodies [1].

Cosmetic Safety and Phototoxicity Modeling

Because it lacks the direct photocytotoxicity of aloe-emodin, Aloin-A is utilized as a baseline compound in dermatological assays testing the UV stability and safety of plant-derived topical formulations[2].

Stereochemically Pure Precursor for SAR Studies

In pharmacological research targeting the PI3K/Akt pathway or proteasome inhibition, pure Aloin-A (the 10S enantiomer) is procured over generic mixtures to eliminate epimeric interference and ensure reproducible dose-response data [3].

Hydrophilic Matrix Formulation Development

Leveraging its superior aqueous solubility (log S -1.79 to -3.57) compared to free anthraquinones, Aloin-A is selected for developing water-soluble delivery systems, such as encapsulation in carbon dot nanoparticles, where aglycones would precipitate [4].

Physical Description

Solid

XLogP3

-0.1

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

7

Exact Mass

418.12638228 Da

Monoisotopic Mass

418.12638228 Da

Heavy Atom Count

30

Appearance

Yellow powder

Melting Point

148 °C; 70 - 80 °C (monohydrate)

UNII

69VIB0J2WK

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

MeSH Pharmacological Classification

Cathartics

Pictograms

Irritant

Irritant

Other CAS

8015-61-0
5133-19-7

Wikipedia

Aloin

General Manufacturing Information

Aloin: INACTIVE

Dates

Last modified: 08-15-2023

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